Cas no 105275-74-9 (4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)]]- (9CI))

4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)]]- (9CI) structure
105275-74-9 structure
Product Name:4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)]]- (9CI)
CAS-nummer:105275-74-9
MF:C15H14N2O6S
MW:350.346462726593
CID:155320
PubChem ID:147078
Update Time:2025-04-19

4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)]]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)]]- (9CI)
    • (5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydro...
    • 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)
    • HRE 664
    • 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate
    • 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(4-(aminocarbonyl)phenoxy)-6-(1-hydroxyethyl)-7-oxo-, (5R-(5alpha,6alpha(R*)))-
    • 5R,3-(4-Carbamoylphenoxy)-6S-(1R-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3,2,0]hept-2-ene-2-carboxylic acid
    • AC1L3UG8
    • Hre-664
    • SCHEMBL10395453
    • DTXSID80909406
    • 3-(4-carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • 105275-74-9
    • Inchi: 1S/C15H14N2O6S/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22)/t6-,9+,13-/m1/s1
    • InChI-sleutel: MVTIDDWEBUVRRW-XIDCRBKBSA-N
    • LACHT: S1C(=C(C(=O)O)N2C([C@H]([C@@H](C)O)[C@@H]12)=O)OC1C=CC(C(N)=O)=CC=1

Berekende eigenschappen

  • Exacte massa: 350.057
  • Monoisotopische massa: 350.057
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 5
  • Complexiteit: 613
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 4
  • XLogP3: 0.7
  • Topologisch pooloppervlak: 156Ų

Experimentele eigenschappen

  • Dichtheid: 1.66
  • Kookpunt: 635.1°Cat760mmHg
  • Vlampunt: 337.9°C
  • Brekindex: 1.734
  • PSA: 155.46000
  • LogboekP: 0.96830

4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[4-(aminocarbonyl)phenoxy]-6-(1-hydroxyethyl)-7-oxo-, [5R-[5a,6a(R*)]]- (9CI) Gerelateerde literatuur

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